molecular formula C15H12N2O3S B2980912 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 826997-34-6

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B2980912
CAS RN: 826997-34-6
M. Wt: 300.33
InChI Key: IKOPCQYHELSJOB-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thiazole-containing furan derivative that exhibits promising biological activities, making it an attractive target for researchers.

Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

2,5-Bis(hydroxymethyl)furan and its derivatives serve as rigid diol building blocks for the enzymatic synthesis of biobased polyesters, showcasing potential applications in developing sustainable materials. These furan polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, demonstrate significant molecular weights and varied physical properties depending on the dicarboxylic segments used, indicating their versatility and potential utility in material science applications (Jiang et al., 2014).

Analytical Detection in Honey

Compounds related to furan-2-carboxamide, such as 5-hydroxymethyl-2-furaldehyde (hydroxymethylfurfural) and others, are identified in honey using high-performance liquid chromatography. This method underscores the importance of these compounds in food quality assessment and analytical chemistry, highlighting their role as indicators of honey freshness and quality (Nozal et al., 2001).

Antiprotozoal Agents

Furan derivatives, including those similar to the query compound, have been synthesized and evaluated for their antiprotozoal activity. These studies are crucial in medicinal chemistry, offering potential new therapies for protozoal infections. Compounds exhibiting high DNA affinity and significant in vitro and in vivo activity against protozoal pathogens like Trypanosoma and Plasmodium species have been identified, demonstrating the therapeutic potential of furan-based compounds in treating neglected tropical diseases (Ismail et al., 2004).

Antimicrobial Activity

A thiazole-based heterocyclic amide, closely related to the query compound, has been synthesized and shown to possess antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This discovery points to the application of furan-2-carboxamide derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Çakmak et al., 2022).

Chemical Synthesis and Reactivity Studies

The synthesis and reactivity of compounds containing the furan-2-carboxamide moiety have been extensively studied, highlighting their significance in organic synthesis and chemical research. These studies provide insights into the mechanisms of chemical reactions involving furan derivatives and their potential applications in synthesizing novel compounds with specific properties and activities (Aleksandrov et al., 2017).

properties

IUPAC Name

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(17-15-16-8-9-21-15)13-7-6-12(20-13)10-19-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOPCQYHELSJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

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